molecular formula C6H4Br3N B14756371 2,3,5-Tribromoaniline CAS No. 609-17-6

2,3,5-Tribromoaniline

Cat. No.: B14756371
CAS No.: 609-17-6
M. Wt: 329.81 g/mol
InChI Key: BRFIPEIKLLLCJW-UHFFFAOYSA-N
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Description

2,3,5-Tribromoaniline is an organic compound with the molecular formula C6H4Br3N. It is a derivative of aniline, where three hydrogen atoms in the benzene ring are replaced by bromine atoms at the 2, 3, and 5 positions. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3,5-Tribromoaniline can be synthesized through the bromination of aniline. The process involves the reaction of aniline with bromine in the presence of a solvent such as acetic acid. The reaction is exothermic and requires careful control of temperature and bromine addition to ensure the desired substitution pattern .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale bromination reactions. The process typically uses glacial acetic acid as a solvent and bromine as the brominating agent. The reaction mixture is cooled to control the exothermic nature of the reaction, and the product is purified through recrystallization .

Chemical Reactions Analysis

Types of Reactions: 2,3,5-Tribromoaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Depending on the substituent introduced.

    Diazonium Salts: Intermediate products for further reactions.

    Reduced Amines: Products of reduction reactions.

Scientific Research Applications

2,3,5-Tribromoaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,5-tribromoaniline involves its interaction with various molecular targets. The bromine atoms in the compound can participate in electrophilic aromatic substitution reactions, making it a versatile intermediate in organic synthesis. The amino group can form hydrogen bonds and interact with biological molecules, influencing its biological activity .

Comparison with Similar Compounds

Comparison: 2,3,5-Tribromoaniline is unique due to its specific substitution pattern, which influences its reactivity and applications.

Properties

CAS No.

609-17-6

Molecular Formula

C6H4Br3N

Molecular Weight

329.81 g/mol

IUPAC Name

2,3,5-tribromoaniline

InChI

InChI=1S/C6H4Br3N/c7-3-1-4(8)6(9)5(10)2-3/h1-2H,10H2

InChI Key

BRFIPEIKLLLCJW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1N)Br)Br)Br

Origin of Product

United States

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